

# Chlorobenzene: A Comprehensive Technical Guide to its Physical and Chemical Properties

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## Compound of Interest

Compound Name: **Chlorobenzene**

Cat. No.: **B131634**

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This in-depth technical guide provides a thorough examination of the physical and chemical properties of **chlorobenzene**. The information is presented in a clear and concise format, with quantitative data summarized in tables for easy reference and comparison. Detailed experimental protocols for key reactions and property determination methods are also included to support laboratory research and development.

## Physical Properties of Chlorobenzene

**Chlorobenzene** is a colorless, flammable liquid with a characteristic almond-like odor.<sup>[1]</sup> It is an important solvent and intermediate in the synthesis of various chemicals. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of **Chlorobenzene**

Property	Value	Units	Reference
Molecular Formula	C <sub>6</sub> H <sub>5</sub> Cl	-	
Molecular Weight	112.56	g/mol	
Appearance	Colorless liquid	-	<a href="#">[1]</a>
Odor	Almond-like	-	<a href="#">[1]</a>
Boiling Point	131.7	°C	
Melting Point	-45.6	°C	
Density	1.106	g/cm <sup>3</sup> at 20°C	
Solubility in Water	0.508	g/L at 20°C	
Vapor Pressure	1.17	kPa at 20°C	
Flash Point	28	°C	
Refractive Index	1.524	at 20°C	

## Chemical Properties and Reactivity of Chlorobenzene

**Chlorobenzene**'s chemical behavior is dictated by the presence of the chlorine atom on the benzene ring. The chlorine atom is deactivating yet ortho-, para-directing for electrophilic aromatic substitution reactions due to the interplay of its inductive and resonance effects.

**Chlorobenzene** can also undergo nucleophilic aromatic substitution under forcing conditions.

Table 2: Chemical Properties and Reactivity of **Chlorobenzene**

Reaction Type	Reagents	Conditions	Products
Electrophilic Aromatic Substitution			
Nitration	HNO <sub>3</sub> , H <sub>2</sub> SO <sub>4</sub>	50-70°C	1-chloro-2-nitrobenzene, 1-chloro-4-nitrobenzene
Halogenation (Chlorination)	Cl <sub>2</sub> , FeCl <sub>3</sub>	-	1,2-dichlorobenzene, 1,4-dichlorobenzene
Sulfonation	H <sub>2</sub> SO <sub>4</sub> (fuming)	-	2-chlorobenesulfonic acid, 4-chlorobenesulfonic acid
Friedel-Crafts Alkylation	R-Cl, AlCl <sub>3</sub>	-	(Not generally successful due to deactivation of the ring)
Friedel-Crafts Acylation	R-COCl, AlCl <sub>3</sub>	-	2-chloroacetophenone, 4-chloroacetophenone
Nucleophilic Aromatic Substitution			
Hydroxylation (Dow Process)	NaOH	350°C, 300 atm	Phenol
Amination	NaNH <sub>2</sub> in liquid NH <sub>3</sub>	-	Aniline
Thiolation	NaSH	-	Thiophenol
Other Reactions			
Grignard Reagent Formation	Mg, THF	-	Phenylmagnesium chloride
Ullmann Reaction	Cu powder, heat	-	Biphenyl

## Experimental Protocols

### Synthesis of Chlorobenzene (Electrophilic Aromatic Substitution)

Objective: To synthesize **chlorobenzene** from benzene via electrophilic aromatic substitution.

#### Materials:

- Benzene
- Chlorine gas
- Anhydrous iron(III) chloride ( $\text{FeCl}_3$ ) catalyst
- 5% Sodium hydroxide solution
- Anhydrous calcium chloride
- Distillation apparatus
- Separatory funnel

#### Procedure:

- Set up a reaction flask with a reflux condenser and a gas delivery tube.
- Add 78 g (1 mol) of benzene and a small amount of anhydrous  $\text{FeCl}_3$  to the flask.
- Bubble dry chlorine gas through the benzene at a moderate rate. The reaction is exothermic and the temperature should be maintained between 30-40°C.
- Continue the chlorination until the desired weight increase corresponding to the formation of **chlorobenzene** is achieved.
- Transfer the reaction mixture to a separatory funnel and wash with 5% sodium hydroxide solution to remove unreacted chlorine and HCl.
- Wash with water until the washings are neutral.

- Dry the organic layer over anhydrous calcium chloride.
- Purify the **chlorobenzene** by fractional distillation, collecting the fraction boiling at approximately 132°C.

## Nitration of Chlorobenzene (Electrophilic Aromatic Substitution)

Objective: To synthesize **nitrochlorobenzene** isomers from **chlorobenzene**.

Materials:

- **Chlorobenzene**
- Concentrated nitric acid (HNO<sub>3</sub>)
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Ice bath
- Separatory funnel
- Distillation apparatus

Procedure:

- Prepare a nitrating mixture by carefully adding 30 mL of concentrated nitric acid to 30 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
- Slowly add 22.5 g (0.2 mol) of **chlorobenzene** to the nitrating mixture with constant stirring, maintaining the temperature below 50°C.
- After the addition is complete, stir the mixture for an additional 30 minutes.
- Carefully pour the reaction mixture onto crushed ice.
- Separate the oily layer of **nitrochlorobenzenes** using a separatory funnel.

- Wash the organic layer with water, followed by a dilute sodium carbonate solution, and then again with water.
- Dry the product over anhydrous calcium chloride.
- Separate the ortho- and para-isomers by fractional distillation under reduced pressure.

## Determination of Boiling Point (Based on ASTM D1078)

Objective: To determine the boiling point of a liquid sample of **chlorobenzene**.

Apparatus:

- Distillation flask
- Condenser
- Receiving graduate
- Calibrated thermometer
- Heating mantle or oil bath

Procedure Summary:

- Measure 100 mL of the **chlorobenzene** sample into the distillation flask.
- Add a few boiling chips to ensure smooth boiling.
- Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly at the level of the side arm of the flask.
- Apply heat to the flask at a controlled rate.
- Record the temperature at which the first drop of distillate falls from the condenser into the receiving graduate. This is the initial boiling point.
- Continue the distillation and record the temperature at regular volume intervals of the collected distillate.

- The boiling point is typically reported as the temperature at which 50% of the sample has distilled.
- Correct the observed boiling point for atmospheric pressure variations from standard pressure.

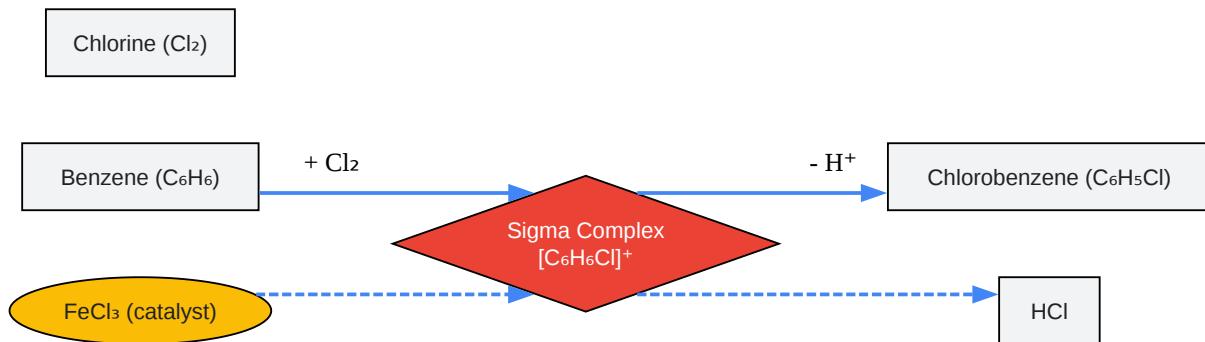
## Determination of Vapor Pressure (Based on OECD Guideline 104)

Objective: To determine the vapor pressure of **chlorobenzene** at various temperatures.

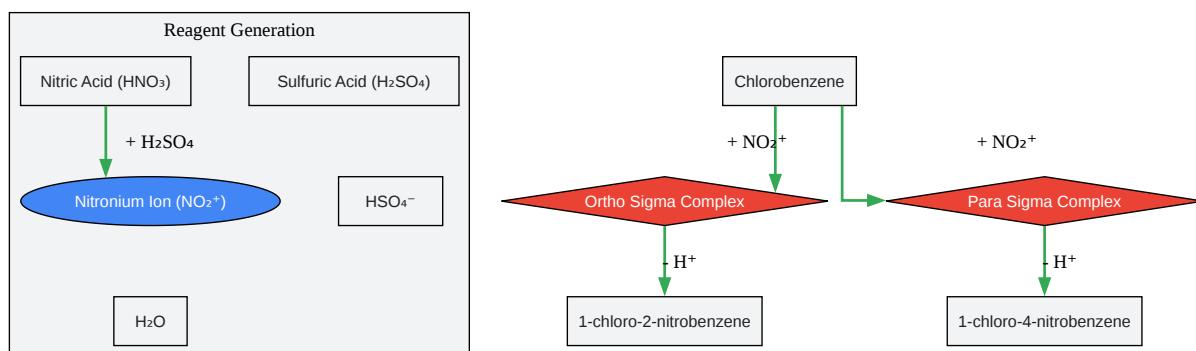
Method Summary (Static Method):

- A small amount of the **chlorobenzene** sample is introduced into a thermostatically controlled vacuum-tight sample cell.
- The sample is degassed to remove any dissolved air.
- The sample cell is heated to a specific temperature, and the system is allowed to reach equilibrium.
- The pressure inside the cell, which is the vapor pressure of the substance at that temperature, is measured using a pressure transducer.
- Measurements are repeated at several different temperatures to obtain a vapor pressure curve.

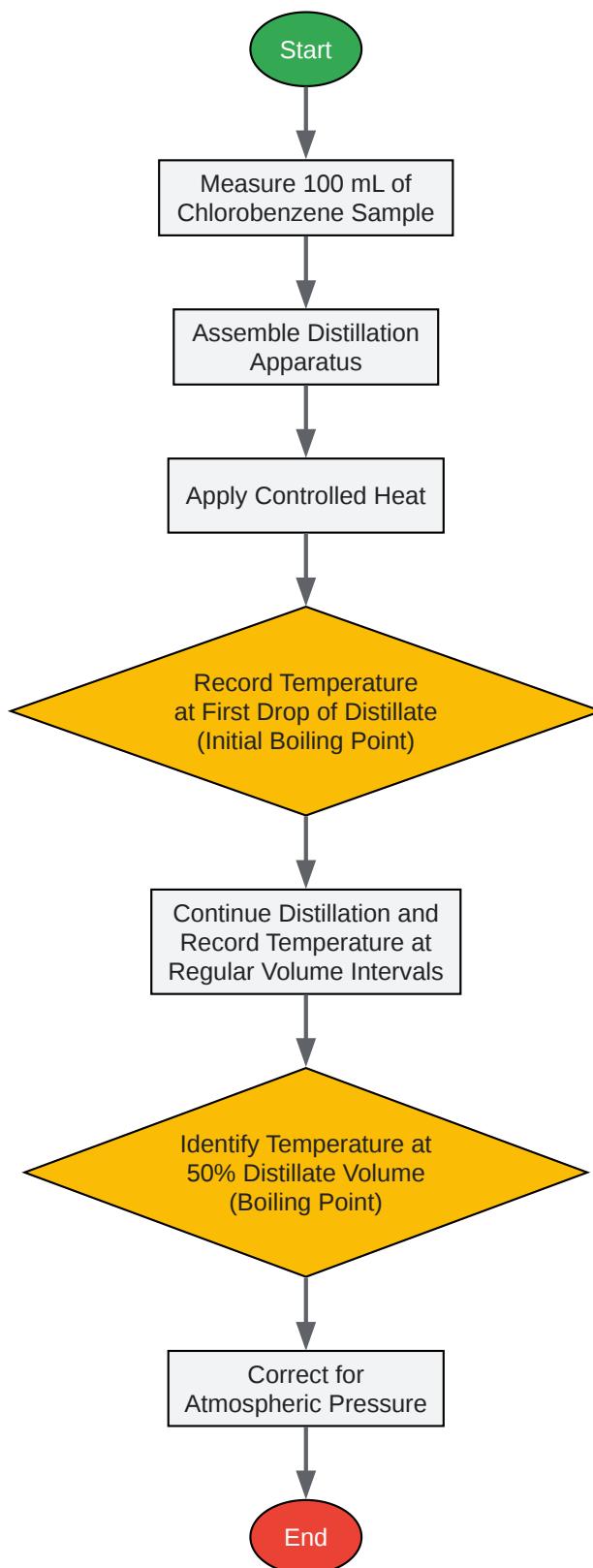
## Mandatory Visualizations

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Caption: Synthesis of **Chlorobenzene** via Electrophilic Aromatic Substitution.

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Caption: Reaction Pathway for the Nitration of **Chlorobenzene**.



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Caption: Experimental Workflow for Boiling Point Determination.

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## References

- 1. [gauthmath.com](http://gauthmath.com) [gauthmath.com]
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